molecular formula C7H8NO4P B8019116 N-benzoyl phosphoramidic acid CAS No. 36097-63-9

N-benzoyl phosphoramidic acid

Cat. No.: B8019116
CAS No.: 36097-63-9
M. Wt: 201.12 g/mol
InChI Key: QCWXBRLRXLWFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzoyl phosphoramidic acid is an organophosphorus compound characterized by the presence of a benzoyl group attached to a phosphoramidic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzoyl phosphoramidic acid can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with phosphoramidic acid under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: N-Benzoyl phosphoramidic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Benzoyl phosphoramidic acid has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its use as a prodrug for delivering active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzoyl phosphoramidic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

  • N-Benzoyl-N’,N’'-bis(azetidinyl)phosphoric triamide
  • N-Benzoyl-N’,N’'-bis(hexamethylenyl)phosphoric triamide
  • Phosphoramidate derivatives with various substituents

Comparison: N-Benzoyl phosphoramidic acid is unique due to its specific benzoyl group, which imparts distinct chemical properties compared to other phosphoramidates.

Biological Activity

N-benzoyl phosphoramidic acid is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to elucidate its mechanisms of action and therapeutic potentials.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoyl group attached to a phosphoramidic acid moiety. The general structure can be represented as follows:

N benzoyl phosphoramidic acidC6H5COP(=O)(NH2)O\text{N benzoyl phosphoramidic acid}\rightarrow \text{C}_6\text{H}_5\text{CO}-\text{P}(=O)(\text{NH}_2)-\text{O}

This structure is crucial for its biological activity, as the phosphoramidic acid group is known for its ability to participate in phosphorylation processes, which are vital in many biological pathways.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism appears to involve disruption of microbial cell walls, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

This compound has also been studied for its anticancer potential. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including HeLa and HepG2 cells. The compound appears to interfere with cell cycle progression, particularly arresting cells in the G1 phase.

Case Study: In Vitro Analysis of Anticancer Activity

A recent study evaluated the effects of this compound on HeLa cells. The results indicated:

  • Cell Viability Reduction : A concentration-dependent decrease in cell viability was observed.
  • Apoptosis Induction : Flow cytometry analysis revealed increased annexin V staining, indicating the induction of apoptosis.
  • Mechanistic Insights : Western blot analysis showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Enzyme Inhibition

The compound has been identified as a potential inhibitor of several enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)
Aldose Reductase15 µM
Protein Kinase C25 µM

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Membrane Disruption : The compound's ability to disrupt microbial membranes contributes to its antimicrobial effects.
  • Apoptosis Pathway Activation : Its role in inducing apoptosis involves modulation of key apoptotic pathways.
  • Enzyme Interaction : The specific structural features allow it to interact with enzyme active sites, leading to inhibition.

Properties

IUPAC Name

benzamidophosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO4P/c9-7(8-13(10,11)12)6-4-2-1-3-5-6/h1-5H,(H3,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWXBRLRXLWFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565619
Record name N-Benzoylphosphoramidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36097-63-9
Record name N-Benzoylphosphoramidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzoyl phosphoramidic acid
Reactant of Route 2
N-benzoyl phosphoramidic acid
Reactant of Route 3
N-benzoyl phosphoramidic acid
Reactant of Route 4
N-benzoyl phosphoramidic acid
Reactant of Route 5
N-benzoyl phosphoramidic acid
Reactant of Route 6
N-benzoyl phosphoramidic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.